4'-Hydroxyphenylcarvedilol-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

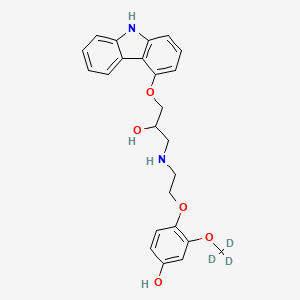

4’-Hydroxyphenylcarvedilol-d3 is a labeled metabolite of Carvedilol . Carvedilol is a multiple-action, neurohormonal antagonist that is used in the treatment of hypertension . The molecular formula of 4’-Hydroxyphenylcarvedilol-d3 is C24H23D3N2O5 and its molecular weight is 425.49 .

Molecular Structure Analysis

The molecular structure of 4’-Hydroxyphenylcarvedilol-d3 is characterized by its molecular formula C24H23D3N2O5 . The structural similarity of this compound with other drugs can be used for drug-drug interaction analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of 4’-Hydroxyphenylcarvedilol-d3 include its molecular formula C24H23D3N2O5 and molecular weight 425.49 . More specific properties such as solubility, stability, and purity are not detailed in the search results.Scientific Research Applications

Analysis of Hydroxylated Vitamin D Metabolites : A study by Higashi, Yamauchi, and Shimada (2003) explored the use of derivatization reagents in the analysis of 25-hydroxyvitamin D3 [25(OH)D3] using liquid chromatography/electron capture atmospheric pressure chemical ionization-mass spectrometry (LC/ECAPCI-MS). This methodology could potentially be applied to the analysis of similar hydroxylated compounds like 4'-Hydroxyphenylcarvedilol-d3 (Higashi, Yamauchi, & Shimada, 2003).

Internal Standards in Mass Spectrometry : Sjöquist, Lindström, and Anggard (1975) used a deuterium-labelled internal standard in the mass fragmentographic determination of hydroxylated metabolites. This approach highlights the potential use of deuterium-labelled compounds like this compound as internal standards in analytical chemistry (Sjöquist, Lindström, & Anggard, 1975).

Sensitivity and Specificity in Vitamin D Assays : Ogawa et al. (2013) developed a novel Cookson-type reagent to enhance sensitivity and specificity in the LC/ESI-MS/MS assay of vitamin D metabolites. This research could be relevant for developing similar methodologies for the analysis of this compound and its metabolites (Ogawa et al., 2013).

Pharmacokinetics of Carvedilol and its Metabolites : A study by Nardotto et al. (2017) investigated the pharmacokinetics of carvedilol enantiomers and their metabolites, including hydroxyphenylcarvedilol, in patients with type-2 diabetes. This research may provide insights into the metabolic pathways and pharmacokinetics of this compound (Nardotto, Lanchote, Coelho, & Della Pasqua, 2017).

LC-MS/MS Assay for Carvedilol Metabolites : Furlong et al. (2012) developed an LC-MS/MS assay for the quantification of carvedilol and its 4'-hydroxyphenyl metabolite in human plasma. This methodology could be adapted for the analysis of this compound (Furlong, He, Mylott, Zhao, Mariannino, Shen, & Stouffer, 2012).

Mechanism of Action

Future Directions

While specific future directions for 4’-Hydroxyphenylcarvedilol-d3 are not mentioned in the search results, the field of controlled drug delivery systems is evolving rapidly . This includes the development of nano-drug delivery, smart and stimuli-responsive delivery using intelligent biomaterials . These advancements could potentially impact the future use and study of compounds like 4’-Hydroxyphenylcarvedilol-d3.

Properties

IUPAC Name |

4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-(trideuteriomethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJHEORDHXCJNB-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662021 |

Source

|

| Record name | 4-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-[(~2~H_3_)methyloxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189675-28-2 |

Source

|

| Record name | 4-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-[(~2~H_3_)methyloxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B562782.png)

![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/no-structure.png)

![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B562801.png)

![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)